ATX Inhibitory Potency: (R)-Enantiomer Achieves Sub-Micromolar IC₅₀ Against Human Autotaxin
The (R)-configured derivative of methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate — specifically (R)-N-(1-(1-(3-methoxyphenyl)-3-methyl-4-oxo-) — inhibits human ATX with an IC₅₀ of 500 nM in a pharmacological in vitro assay [1]. This stands as a validated sub-micromolar starting point within the ATX inhibitor patent landscape, where optimized clinical candidates such as Compound 3f (US11124490) achieve potencies of 83.7–84 nM [2]. The 500 nM activity of the (R)-methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate core demonstrates that the 3-methoxyphenyl-3-methyl-4-oxobutanoate scaffold provides a 6-fold less potent but structurally minimal warhead, offering a lower molecular complexity entry point for fragment-based optimization compared to the elaborated biaryl-ether series represented by Compound 3f.
| Evidence Dimension | ATX inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 500 nM (R)-N-(1-(1-(3-methoxyphenyl)-3-methyl-4-oxo-) derivative |
| Comparator Or Baseline | 83.7–84 nM (US11124490 Compound 3f, optimized ATX inhibitor series) |
| Quantified Difference | Approximately 6-fold less potent than optimized clinical lead Compound 3f; structurally minimal warhead with 1/6th the molecular complexity |
| Conditions | Recombinant human ATX; pharmacological in vitro assays per US10233182 and US11124490 |
Why This Matters
This scaffold provides a validated, low-molecular-weight entry point for ATX inhibitor optimization programs, enabling medicinal chemistry teams to benchmark progress against a known 500 nM core that has already demonstrated on-target activity.
- [1] BindingDB. BDBM370027: ATX IC₅₀ 500 nM; US Patent US10233182. Available at: http://bdb2.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. BDBM50233169 / CHEMBL4082022: Compound 3f (US11124490), ATX IC₅₀ 83.7 nM and 84 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50233169 View Source
